6-Propoxy-5-indanecarbaldehyde
Overview
Description
6-Propoxy-5-indanecarbaldehyde is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-5-indanecarbaldehyde typically involves the reaction of propoxy groups with indanecarbaldehyde under specific conditions. The reaction conditions may include the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Propoxy-5-indanecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
6-Propoxy-5-indanecarbaldehyde has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-Propoxy-5-indanecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific reactions involved.
Comparison with Similar Compounds
6-Propoxy-5-indanecarbaldehyde can be compared with other similar compounds, such as:
Indanecarbaldehyde: A closely related compound without the propoxy group.
Propoxybenzaldehyde: A compound with a similar propoxy group but a different aromatic structure.
Uniqueness: this compound is unique due to its specific combination of the propoxy group and the indanecarbaldehyde structure, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and researchers in various fields.
Properties
IUPAC Name |
6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKWYSEQOZUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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